Streptovaricin U
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H49NO10 |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
(2E,4S,5S,6R,7R,8R,9R,10R,11R,12R,13Z,15E)-5,7,9,11-tetrahydroxy-17-[(6-hydroxy-3,7-dimethyl-1,4-dioxonaphthalen-2-yl)amino]-2,4,6,8,10,12,16-heptamethyl-17-oxoheptadeca-2,13,15-trienoic acid |
InChI |
InChI=1S/C36H49NO10/c1-16(29(39)22(7)31(41)24(9)32(42)23(8)30(40)19(4)13-20(5)36(46)47)11-10-12-17(2)35(45)37-28-21(6)33(43)26-15-27(38)18(3)14-25(26)34(28)44/h10-16,19,22-24,29-32,38-42H,1-9H3,(H,37,45)(H,46,47)/b11-10-,17-12+,20-13+/t16-,19+,22-,23-,24-,29-,30+,31-,32-/m1/s1 |
InChI Key |
IWYUWDJCRPTLOZ-UIZAHVQOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)C(=O)C(=C(C2=O)NC(=O)/C(=C/C=C\[C@@H](C)[C@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C(\C)/C(=O)O)O)O)O)O)/C)C |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C(=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C(C(C)C=C(C)C(=O)O)O)O)O)O)C)C |
Synonyms |
streptovaricin U |
Origin of Product |
United States |
Biosynthesis of Streptovaricin U
Biogenetic Origin of the Naphthalenic Chromophore
The distinctive naphthalenic core of Streptovaricin U is a hallmark of this class of compounds. Its formation is a multi-step process that begins with precursors from primary metabolism.
Role of the Shikimate Pathway in Chromophore Formation
The shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, plays a pivotal role in constructing the chromophore of this compound. nnfcc.co.ukrsc.orgnih.gov This pathway provides the fundamental building blocks necessary for the aromatic core. It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. oup.comnih.gov Through a series of seven enzymatic reactions, chorismate is produced, which serves as a crucial branch-point intermediate for various aromatic compounds, including the precursor to the streptovaricin chromophore. rsc.orgnih.gov
Identification of 3-Amino-5-hydroxybenzoic Acid (AHBA) as a Starter Unit
A key breakthrough in understanding streptovaricin biosynthesis was the identification of 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit for the polyketide assembly. researchgate.netrsc.org Genetic and feeding experiments have confirmed that AHBA is the direct precursor to the C7N unit that forms the core of the naphthalenic chromophore in ansamycins. rsc.orgebi.ac.uknih.gov The biosynthesis of AHBA itself branches off from the shikimate pathway, proceeding through an aminoshikimate pathway. oup.comnih.govebi.ac.uk This specialized pathway involves a series of reactions that introduce an amino group, ultimately leading to the formation of AHBA. oup.comebi.ac.uk Isotope labeling studies have definitively shown the incorporation of AHBA into the streptovaricin structure, solidifying its role as the foundational element of the chromophore. nih.govresearchgate.net
Polyketide Assembly of the Ansa Chain
Attached to the naphthalenic chromophore is a long aliphatic chain known as the ansa chain. This chain is assembled through a polyketide synthase (PKS) system, a multi-enzyme complex that catalyzes the iterative condensation of small carboxylic acid units. nih.govfrontiersin.org
Acetate-Malonate Pathway Contributions
The biosynthesis of the ansa chain utilizes precursors derived from the acetate-malonate pathway. chimia.ch The starter unit for the ansa chain is typically an acetate (B1210297) unit, derived from acetyl-CoA. The subsequent extension of the chain involves the addition of malonyl-CoA and methylmalonyl-CoA units. rsc.org These extender units are loaded onto the PKS and sequentially added to the growing polyketide chain. frontiersin.org The specific sequence and type of extender units incorporated are dictated by the organization of the PKS modules. researchgate.net
Iterative Polyketide Synthase (PKS) Mechanism
This compound biosynthesis employs a Type I PKS system, which consists of a series of modules, each responsible for one cycle of chain elongation. researchgate.netfrontiersin.org Each module contains a set of enzymatic domains that carry out specific functions, including acyltransferase (AT) for selecting the extender unit, ketosynthase (KS) for catalyzing the condensation reaction, and acyl carrier protein (ACP) for tethering the growing polyketide chain. researchgate.netresearchgate.net Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the β-keto group formed after each condensation, leading to a variety of functional groups along the ansa chain. researchgate.netfrontiersin.org The iterative nature of this process allows for the controlled and sequential assembly of the complex polypropionate chain of this compound. frontiersin.org
Post-PKS Modifications and Tailoring Enzymes
Cytochrome P450 Enzymes in Hydroxylation and Other Transformations
The biosynthesis of streptovaricins is heavily reliant on a suite of cytochrome P450 (CYP) enzymes, which are responsible for a variety of oxidative modifications to the core structure. nih.gov In the producing organism, Streptomyces spectabilis, a cluster of five P450 genes, designated stvP1-P5, has been identified. nih.gov Through targeted gene deletion and analysis of the resulting metabolites, the specific functions of several of these enzymes have been elucidated. nih.gov
The enzyme StvP1 has been identified as a C-20 hydroxylase. nih.govresearchgate.net Gene inactivation studies have shown that the deletion of stvP1 leads to the accumulation of streptovaricin analogs lacking the hydroxyl group at the C-20 position. researchgate.net Complementation of the mutant strain with a functional copy of the stvP1 gene restored the production of C-20 hydroxylated streptovaricins, such as streptovaricin G, confirming the enzyme's role in this specific hydroxylation event. researchgate.net Biochemical assays have further verified the hydroxylase activity of StvP1. nih.gov
The enzyme StvP4 is responsible for the hydroxylation of the methyl group at position 24 (Me-24). nih.govresearchgate.net Inactivation of the stvP4 gene resulted in the cessation of streptovaricin C production and the accumulation of its non-hydroxylated precursor. researchgate.net This demonstrates that StvP4 acts as the C-28 hydroxylase in the biosynthetic pathway of streptovaricins. researchgate.net
The cytochrome P450 monooxygenase, StvP5, is involved in modifications at the C-24 position. nih.gov It is suggested to be responsible for the hydroxylation of the methyl group at C-24, which can be a multi-step oxidation process leading to a carboxylic acid. researchgate.net Deletion of the stvP5 gene abolishes the production of several streptovaricins, including C, D, G, and F, and leads to the formation of new analogs. researchgate.net This indicates its critical role in the formation of the methoxycarbonyl side chain characteristic of certain streptovaricins. nih.gov
Table 1: Functions of Cytochrome P450 Enzymes in Streptovaricin Biosynthesis
| Enzyme | Gene | Function | Result of Gene Deletion |
| StvP1 | stvP1 | C-20 Hydroxylation nih.govresearchgate.net | Accumulation of 20-deoxy streptovaricins researchgate.net |
| StvP4 | stvP4 | C-28 Hydroxylation nih.govresearchgate.net | Abolished production of streptovaricin C researchgate.net |
| StvP5 | stvP5 | Me-24 Oxidation nih.govresearchgate.net | Abolished production of streptovaricins C, D, G, F researchgate.net |
StvP4: Me-24 Hydroxylation Activity
Enzymatic Formation of the Methylenedioxy Bridge (StvP2)
A distinctive structural feature of many streptovaricins is the methylenedioxy bridge that links C-6 and C-11 of the naphthalene (B1677914) ring. researchgate.net The formation of this bridge is catalyzed by the cytochrome P450 enzyme StvP2. researchgate.netlinkresearcher.com Genetic and biochemical studies have confirmed that StvP2 is responsible for this transformation. linkresearcher.comresearchgate.net The proposed mechanism involves an intramolecular nucleophilic substitution that occurs after hydroxylation by the enzyme's heme core. linkresearcher.comresearchgate.net This is followed by a keto-enol tautomerization facilitated by a key catalytic triad (B1167595) of amino acids (Asp89-His92-Arg72) within the StvP2 enzyme. linkresearcher.comresearchgate.net
Proposed Role of StvP3 in Naphthalene Ring Formation
The enzyme StvP3 is thought to play a role in the formation of the naphthalene ring itself. nih.gov This hypothesis is based on the observation that the stvP3 gene is conserved in the biosynthetic gene clusters of naphthalenic ansamycins but is absent in those that produce benzenic ansamycins. researchgate.net Inactivation of the stvP3 gene led to the complete loss of production of all known streptovaricins and related metabolites, suggesting that StvP3 functions at an early stage of the biosynthesis, possibly during the construction of the polyketide backbone and the subsequent formation of the naphthalene moiety. researchgate.net
O-Methylation and O-Acetylation Prerequisites for Methylenedioxy Bridge Formation
The enzymatic activity of StvP2 to form the methylenedioxy bridge is dependent on prior modifications to the streptovaricin scaffold. linkresearcher.com In vitro reconstitution experiments have demonstrated that both C-6 O-methylation and C-4 O-acetylation are necessary prerequisites for the formation of the methylenedioxy bridge. linkresearcher.comresearchgate.net The methylation is catalyzed by the StvM1 enzyme, and the acetylation is carried out by the StvA2 enzyme. linkresearcher.com Only after these two modifications have occurred can StvP2 effectively catalyze the cyclization to form the bridge. linkresearcher.com
Genetic Basis of this compound Biosynthesis
The production of this compound is dictated by a specific set of genes organized into a biosynthetic gene cluster (BGC). This genetic blueprint encodes a suite of enzymes that work in concert to build the complex polyketide structure characteristic of the streptovaricin family.
Identification and Characterization of the Biosynthetic Gene Cluster
The streptovaricin biosynthetic gene cluster (referred to as the stv cluster) has been successfully identified and characterized from the producer strain Streptomyces spectabilis CCTCC M2017417. acs.orgnih.gov The stv cluster is substantial, spanning approximately 95 kilobases (kb) of genomic DNA. researchgate.net Analysis has revealed that it contains 41 open reading frames (ORFs). researchgate.net These genes code for the core polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes, as well as tailoring enzymes that modify the initial backbone.
The core structure is assembled by a type I PKS system, which is encoded by genes stvG through stvN, and an amide synthase encoded by stvF. researchgate.net Following the creation of the polyketide backbone, a series of post-PKS modifications are carried out by various tailoring enzymes, also encoded within the cluster. These include cytochrome P450 monooxygenases, methyltransferases, and acyltransferases, which are critical for generating the structural diversity observed in the streptovaricin family. researchgate.net
| Gene Category | Example Genes | Putative Function | Reference |
|---|---|---|---|
| Polyketide Synthase (PKS) | stvG-N | Assembly of the polyketide backbone | researchgate.net |
| Amide Synthase | stvF | Catalyzes amide bond formation | researchgate.net |
| Cytochrome P450s | stvP1, stvP2, stvP3, stvP4, stvP5 | Oxidative modifications (e.g., hydroxylation, bridge formation) | acs.orgresearchgate.net |
| Acyltransferases | stvA1, stvA2 | Transfer of acyl groups | researchgate.netresearchgate.net |
| Methyltransferases | stvM1, stvM2, stvM3 | Addition of methyl groups | researchgate.net |
Genomic Sequencing and Bioinformatic Analysis of Producer Strains
To identify the stv gene cluster, whole-genome shotgun sequencing of the producer strain Streptomyces spectabilis CCTCC M2017417 was performed. researchgate.net The sequencing revealed a genome of 9.7 megabases (Mb) with a high G+C content of 72.6%. researchgate.net
Bioinformatic tools, such as the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline, were instrumental in analyzing the genome. researchgate.netnih.gov This analysis identified two putative ansamycin (B12435341) biosynthetic gene clusters. researchgate.net One of these was identified as the stv cluster due to its high similarity to other known naphthalenic ansamycin pathways, distinguishing it from gene clusters for other polyketides. researchgate.netnih.gov This genome-guided investigation provides a powerful method for discovering and characterizing the biosynthetic potential of microbial strains. nih.gov
Engineering of Biosynthetic Pathways for Analog Production
The elucidation of the stv gene cluster has opened avenues for biosynthetic engineering. By manipulating the genetic pathway, it is possible to generate novel streptovaricin analogs and to better understand the function of individual enzymes. acs.org
A key strategy for elucidating gene function is targeted gene deletion. In S. spectabilis, in-frame deletions of five distinct cytochrome P450 genes (stvP1 through stvP5) were conducted to probe their roles in tailoring the streptovaricin scaffold. acs.orgacs.org These experiments resulted in the accumulation of different intermediates and the production of four new streptovaricin analogues, providing direct insight into the function of these enzymes. acs.org
The deletion of stvP1, stvP4, and stvP5 revealed their responsibility for hydroxylating specific positions on the molecule: C-20, Me-24, and C-28, respectively. acs.orgacs.org The function of stvP2 is proposed to be involved in the formation of the characteristic methylenedioxy bridge. acs.orgacs.org Meanwhile, stvP3 is a conserved gene also found in other naphthalenic ansamycin pathways and is thought to be related to the formation of the naphthalene ring. acs.orgacs.org These findings demonstrate that targeted genetic modifications can systematically unravel the biosynthetic pathway and serve as a tool for generating chemical diversity. acs.org
| Deleted Gene | Inferred Function | Result | Reference |
|---|---|---|---|
| ΔstvP1 | Hydroxylation at C-20 | Abolished production of C-20 hydroxylated streptovaricins | acs.orgacs.org |
| ΔstvP2 | Formation of methylenedioxy bridge | Accumulation of intermediates lacking the bridge | acs.orgacs.org |
| ΔstvP3 | Formation of naphthalene ring | Impaired production of naphthalenic structures | acs.orgacs.org |
| ΔstvP4 | Hydroxylation at Me-24 | Production of new analogues lacking Me-24 hydroxylation | acs.orgacs.org |
| ΔstvP5 | Hydroxylation at C-28 | Production of new analogues lacking C-28 hydroxylation | acs.orgacs.org |
Heterologous expression, where a gene or entire gene cluster from a producer organism is expressed in a different, more genetically tractable host, is a powerful strategy for pathway elucidation and engineering. researchgate.netescholarship.org Common hosts for expressing large actinomycete BGCs include strains like Streptomyces albus and Streptomyces coelicolor. researchgate.netnih.gov
In the context of the streptovaricin pathway, this technique was used to confirm the function of the deleted P450 genes. researchgate.net Complementation experiments, a form of heterologous expression where the deleted gene is reintroduced into the mutant strain on a plasmid, were performed for each of the stvP1-P5 mutants. researchgate.net Successful restoration of the production of the final streptovaricin products in the complemented strains confirmed that the observed metabolic changes were directly due to the specific gene deletion, thereby validating the functional assignments of these enzymes within the biosynthetic pathway. researchgate.net This approach is fundamental for verifying gene function and for reconstructing biosynthetic pathways in a controlled genetic background. mdpi.comnih.gov
Chemical Synthesis and Derivatization Strategies for Streptovaricin U and Analogs
Total Synthesis Approaches to Streptovaricin U
Key Synthetic Challenges and Methodological Innovations
The synthesis of this compound is fraught with several key challenges that have spurred significant methodological innovations in organic synthesis. The primary hurdles include:
Stereocontrol: The ansa chain of this compound contains nine contiguous stereogenic centers, presenting a significant challenge in controlling the relative and absolute stereochemistry. mdpi.com Particularly demanding is the construction of the all-syn and all-anti stereochemical arrays within the polypropionate backbone. mdpi.comnih.gov
Macrolactamization: The formation of the large macrocyclic lactam ring is often a low-yielding and challenging step, requiring high-dilution conditions or specialized cyclization strategies to overcome entropic barriers.
Functional Group Compatibility: The synthesis must navigate the compatibility of numerous sensitive functional groups present in the molecule, including hydroxyl groups, a quinone system, and various protecting groups.
To address these challenges, researchers have developed and employed a variety of innovative methods. The Sharpless asymmetric epoxidation has been instrumental in setting the initial stereocenters with high enantioselectivity. mdpi.comnih.gov Furthermore, substrate-controlled reactions, where the existing stereochemistry of a fragment directs the stereochemical outcome of subsequent reactions, have been crucial for building the complex stereochemical landscape of the ansa chain. nih.gov The development of efficient macrocyclization techniques, such as those employing palladium-mediated couplings or advanced olefin metathesis catalysts, has also been pivotal. acs.org
Convergent and Linear Synthesis Strategies
Both convergent and linear strategies have been explored for the total synthesis of this compound and its analogs.
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential construction from a single starting material. | Conceptually simpler, potentially easier purification of intermediates. | Lower overall yield for long sequences, less flexible. |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield, allows for parallel synthesis, more flexible. | May require more complex coupling reactions, potential for incompatibility issues between fragments. |
Stereoselective Fragment Synthesis
The stereoselective synthesis of the fragments of this compound, particularly the ansa chain, is a critical aspect of its total synthesis. The construction of the polypropionate chain, with its alternating methyl and hydroxyl groups, requires precise control over stereochemistry.
Construction of Polypropionate Chains
Polypropionate chains are a common structural motif in many polyketide natural products. mdpi.comencyclopedia.pub Their synthesis is a significant challenge due to the high density of stereocenters. mdpi.com
Epoxide-based methodologies have emerged as a powerful non-aldol alternative for the construction of polypropionate chains. mdpi.comnih.govdntb.gov.ua These strategies rely on the stereospecific opening of chiral epoxides with various nucleophiles to introduce new stereocenters with high fidelity.
Several research groups have made significant contributions to this area. The pioneering work of Kishi involved the use of Sharpless asymmetric epoxidation followed by a lithium dimethylcuprate ring-opening to construct propionate (B1217596) units. mdpi.com The Miyashita group developed an iterative method using the stereospecific methylation of γ,δ-epoxy acrylates with trimethylaluminum (B3029685). mdpi.comrsc.orgrsc.orgresearchgate.net This method was successfully applied to the synthesis of the ansa chain segment of this compound. rsc.orgrsc.orgresearchgate.net
The Prieto group has developed a three-step iterative methodology that involves the diastereoselective epoxidation of homoallylic alcohols and the regioselective cleavage of the resulting epoxides with organoaluminum or organomagnesium reagents. mdpi.comnih.govnih.gov This approach has been used to synthesize the challenging all-anti C6–C10 polypropionate fragment of this compound. mdpi.comacs.orgnih.govacs.org The Sarabia group has utilized an epoxy amide-based strategy for the stereoselective synthesis of polypropionate frameworks, which was also applied to a fragment of this compound. mdpi.com
| Research Group | Key Methodological Innovation | Application to this compound |
| Kishi | Sharpless asymmetric epoxidation followed by cuprate (B13416276) opening. | Foundational work for polypropionate synthesis. mdpi.com |
| Miyashita | Stereospecific methylation of γ,δ-epoxy acrylates with trimethylaluminum. | Synthesis of the ansa chain segment. rsc.orgrsc.orgresearchgate.net |
| Prieto | Iterative diastereoselective epoxidation and regioselective cleavage of homoallylic alcohols. | Synthesis of the all-anti C6–C10 fragment. mdpi.comacs.orgnih.govacs.org |
| Sarabia | Epoxy amide-based strategy. | Synthesis of the C5–C17 polypropionate chain. mdpi.com |
A common and powerful strategy for building polypropionate chains is the iterative application of epoxidation and regioselective cleavage reactions. nih.gov This approach allows for the controlled, stepwise elongation of the carbon chain while introducing the desired stereochemistry at each step.
The process typically begins with a chiral allylic or homoallylic alcohol, which is subjected to a stereoselective epoxidation reaction. The resulting epoxide is then opened regioselectively by a suitable nucleophile, such as an organocuprate or an organoaluminum reagent, to install a new stereocenter. mdpi.comnih.gov The product of this reaction is a new, elongated alcohol that can then serve as the substrate for the next iteration of epoxidation and cleavage.
For example, in the synthesis of the all-anti C6–C10 fragment of this compound, a syn-selective epoxidation of a cis-homoallylic alcohol was achieved using VO(acac)₂-catalyzed conditions. mdpi.comacs.orgnih.gov The subsequent cleavage of the epoxide with a propynyl (B12738560) aluminum reagent proceeded with high regioselectivity to afford the desired anti-diol product. mdpi.comacs.orgnih.gov This iterative sequence allows for the precise construction of complex polypropionate chains with a high degree of stereocontrol. nih.govnih.govfrontiersin.org
Stereoselective Generation of All-Anti Polypropionate Modules
The ansa chain of this compound features a challenging all-anti polypropionate structure, a common motif in many polyketide natural products. mdpi.com The stereocontrolled synthesis of this segment is a critical aspect of the total synthesis of the molecule. Researchers have developed non-aldol, iterative approaches to construct these highly functionalized aliphatic chains. acs.org
A prominent strategy, developed by the Prieto research group, utilizes an epoxide-based iterative methodology. acs.orgnih.gov This approach was successfully applied to the synthesis of the all-anti C6-C10 fragment of this compound. acs.orgnih.gov The key steps in this sequence are:
Syn-selective epoxidation: A cis-homoallylic alcohol undergoes epoxidation using vanadyl acetylacetonate (B107027) (VO(acac)₂) as a catalyst to create a syn-epoxy alcohol. acs.orgnih.gov
Regioselective epoxide cleavage: The resulting epoxide is then opened with a propynyl aluminum reagent, which attacks the epoxide with high regioselectivity to establish the new stereocenter. acs.orgnih.gov
Alkyne reduction: A subsequent cis-reduction of the alkyne yields the next cis-homoallylic alcohol, ready for another iteration of the sequence. mdpi.com
This iterative process allows for the controlled, stepwise construction of the all-anti polypropionate backbone. acs.org The initial chirality for the entire sequence is often established using a Sharpless asymmetric epoxidation, and subsequent stereocenters are controlled by the substrate and reagent geometries in the iterative steps. mdpi.comnih.gov
Another notable approach, from the Miyashita laboratory, also employs a reiterative strategy for building the polypropionate chain. frontiersin.org Their method relies on the stereospecific methylation of γ,δ-epoxy acrylates using trimethylaluminum. mdpi.comfrontiersin.org This reaction proceeds with an inversion of configuration at the γ-position, allowing for precise control in constructing the repeating propionate units of the this compound ansa chain. frontiersin.org
The Sarabia group has also contributed to this field by developing an epoxy amide-based strategy, which was applied to the synthesis of the C5–C17 polypropionate chain of this compound. mdpi.com
Synthesis of the Naphthoquinoid Core
The aromatic core of this compound is a substituted naphthoquinone, which is crucial for its biological activity. An efficient and regioselective synthesis of this moiety was reported by Miyashita and colleagues. rsc.orgrsc.org Their strategy is centered around a key Diels-Alder reaction. rsc.org The specific reactants used were 1-methoxy-2-methyl-3-trimethylsilyloxybuta-1,3-diene as the diene and 2,6-dibromo-3-methyl-1,4-benzoquinone as the dienophile. rsc.orgrsc.org This cycloaddition reaction effectively assembles the bicyclic naphthoquinone skeleton with the desired substitution pattern in a controlled manner. rsc.org
Development of Asymmetric Synthetic Methodologies Relevant to this compound
The construction of a complex molecule like this compound, with its numerous stereocenters, has spurred the development and application of advanced asymmetric synthetic methods. These methodologies are essential for controlling the absolute and relative stereochemistry throughout the synthesis.
Chiral Auxiliaries and Catalysis in Stereocontrol
The stereoselective synthesis of the building blocks for this compound relies heavily on both catalysis and the use of chiral auxiliaries. acs.org
Catalysis:
Asymmetric Epoxidation: The Sharpless-Katsuki asymmetric epoxidation is a cornerstone for setting the initial absolute stereochemistry in epoxide-based iterative syntheses of the polypropionate chain. nih.govfrontiersin.org
Directed Epoxidation: For subsequent epoxidation steps within an iterative sequence, substrate-controlled methods are often employed. For instance, the use of VO(acac)₂ directs the epoxidation of homoallylic alcohols to yield syn-epoxides, a key step in Prieto's methodology. nih.govuprrp.edu
Lewis Acid Catalysis: Lewis acids play multiple roles, from activating substrates in Diels-Alder reactions to controlling regioselectivity in epoxide openings. uprrp.edu
Chiral Auxiliaries: While direct catalytic methods are often preferred, strategies involving chiral auxiliaries are fundamental in asymmetric synthesis and have been instrumental in the synthesis of related polyketides. acs.orgnih.gov For example, asymmetric aldol (B89426) reactions using boron enolates derived from chiral auxiliaries, like those developed by Evans, are a classic and powerful method for creating syn- or anti-propionate units. Similarly, the Roush asymmetric crotylation, which utilizes tartrate ester-modified crotylboronates, provides excellent stereocontrol in reactions with chiral aldehydes and has been applied to the synthesis of fragments of other ansamycin (B12435341) antibiotics like damavaricin D. acs.orguni-hannover.de These established methodologies provide a reliable toolbox for constructing the chiral centers found in this compound.
Novel Reagents and Reaction Sequences
The challenge of synthesizing this compound has led to the application of novel reagents and the development of innovative reaction sequences.
Iterative Epoxide-Based Strategies: The non-aldol, iterative approaches developed by research groups like Prieto and Miyashita represent a significant strategic innovation. dntb.gov.uanih.gov Prieto's three-step sequence of directed epoxidation, organoaluminum-mediated cleavage, and alkyne reduction provides a robust and repeatable module for extending the polypropionate chain with high stereocontrol. mdpi.comnih.gov
Novel Reagents:
Organoaluminum Reagents: The use of diethylpropynyl aluminum by the Prieto group for the regioselective cleavage of 2-methyl-3,4-epoxy alcohols is a specific example of a reagent tailored for the challenges of polypropionate synthesis. acs.orguprm.edu This reagent ensures the correct installation of the subsequent methyl-bearing stereocenter.
Trimethylaluminum: Miyashita's use of trimethylaluminum for the stereospecific methylation of γ,δ-epoxy acrylates is another key reagent application that enables their iterative approach to the ansa chain. mdpi.comfrontiersin.org
Chiral Sulfur Ylides: The Sarabia group has employed chiral sulfur ylides to react with aldehydes, forming epoxides in an amide-based strategy for polypropionate synthesis. mdpi.com
These tailored reagents and multi-step sequences provide efficient and highly stereoselective pathways to key fragments of this compound, moving beyond traditional aldol-based constructions. dntb.gov.uanih.gov
Chemical Derivatization and Modification Studies of this compound
This compound, being a naturally occurring open-chain ansamycin, represents an interesting scaffold for chemical modification. mdpi.comchimia.ch While extensive semi-synthetic programs have focused on other ansamycins like rifamycin (B1679328) and streptovaricin C, specific derivatization studies starting from this compound are less documented. However, the isolation of numerous natural analogs and the chemical modification of related compounds provide a clear blueprint for potential synthetic and semi-synthetic strategies.
Synthesis of Semi-Synthetic Derivatives
The chemical modification of related streptovaricins offers insights into potential derivatization strategies for this compound. For example, studies on Streptovaricin C have shown that its degradation product, damavaricin C, possesses a phenolic hydroxyl group at the C-19 position of the naphthoquinone ring. nih.gov This position is amenable to substitution, and a series of 19-O-substituted ether derivatives have been synthesized to explore structure-activity relationships. nih.gov
Furthermore, the discovery of a diverse array of natural streptovaricin derivatives, such as the ansavaricins, showcases nature's own derivatization. rsc.orgresearchgate.net These analogs feature variations in the ansa chain, such as different oxidation patterns, cyclizations (including pyran and lactone rings), and substitutions on the naphthoquinone core. rsc.orgresearchgate.net Ansavaricin A, for instance, shares the same relative stereochemistry in its C-18 to C-25 ansa chain with this compound but incorporates an α-pyrone ring. rsc.org These naturally occurring structures can guide the semi-synthetic modification of this compound to generate novel analogs with potentially improved or altered biological activities. The biosynthetic pathways elucidated for these compounds can also inspire chemical transformations to be attempted in the lab. researchgate.net
Structure-Activity Relationship (SAR) Studies through Chemical Modification
The unique open-chain structure of this compound, featuring a naphthoquinoid core linked to a polypropionate ansa chain, has made it and its analogs compelling targets for structure-activity relationship (SAR) studies. mdpi.comrsc.org These investigations, centered on targeted chemical modifications, aim to elucidate the molecular features crucial for biological activity and to develop derivatives with enhanced potency and selectivity. Research has primarily focused on modifications to both the ansa chain and the naphthoquinone chromophore, revealing key insights into the pharmacophore of this class of compounds.
A significant finding from SAR studies is the apparent importance of the acyclic nature of the ansa chain for certain biological activities. For instance, studies on ansavaricins, which are open-chain streptovaricin derivatives, suggest that these acyclic forms are more potent inhibitors of human DNA topoisomerases compared to their cyclized counterparts. rsc.org This indicates that the flexibility and conformation of the open ansa chain may be crucial for optimal interaction with this particular enzyme target.
Modifications to the ansa chain of this compound and related compounds have yielded valuable SAR data. Protostreptovaricins I-V, for example, share the same ansa chain as this compound but differ in the substitution pattern of the naphthoquinone core. mdpi.com These precursors are known to be active inhibitors of reverse transcriptase, highlighting that the specific ansa chain configuration of this compound is compatible with this type of inhibition. mdpi.com
Derivatization of the naphthoquinone moiety has also been a fruitful strategy. In a study involving damavaricin C, a derivative of streptovaricin C, a new phenolic hydroxyl group was introduced at the C-19 position. nih.gov This modification provided a handle for further substitution, and a series of 19-O-substituted derivatives were synthesized to explore how changes at this position affect activity and cellular uptake. nih.gov The goal was to enhance the membrane diffusibility of the molecule while retaining its inherent biological activity. nih.gov Further research on other streptovaricin derivatives has shown that the addition of a hydroxyl group at the C-8 position can increase anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. tandfonline.com
The isolation and characterization of novel, naturally occurring analogs continue to expand the understanding of streptovaricin SAR. Ansavaricins A-E, for example, are open-chain derivatives that exhibit significant inhibitory effects on the secretion of SPI-1 effectors in Salmonella enterica serovar Typhimurium, pointing towards a potential for developing antivirulence agents rather than traditional bactericidal or bacteriostatic drugs. researchgate.net
These studies collectively demonstrate that both the ansa chain and the naphthoquinone core are critical determinants of the biological activity of streptovaricin-type compounds. The open-chain structure of this compound appears to be advantageous for certain enzyme targets, while specific hydroxylations and substitutions on the aromatic core can modulate potency and spectrum of activity.
Interactive Data Table: Structure-Activity Relationships of this compound and Analogs
The table below summarizes key findings from SAR studies on this compound and related compounds.
| Compound/Analog Class | Chemical Modification | Impact on Biological Activity | Reference(s) |
| Ansavaricins | Open (acyclic) ansa chain | Proposed to be more potent as topoisomerase inhibitors compared to cyclized streptovaricins. | rsc.org |
| Ansavaricins A-E | Open-chain derivatives with variations in the naphthoquinone moieties and ansa chains. | Showed significant inhibition of the secretion of SPI-1 effectors of Salmonella enterica serovar Typhimurium. | researchgate.net |
| Damavaricin C Derivative | Addition of a hydroxyl group at C-8 | Increased anti-MRSA activity. | tandfonline.com |
| Protostreptovaricin VI | Addition of a hydroxyl group at C-8 | Increased anti-MRSA activity. | tandfonline.com |
| Damavaricin C Derivatives | Substitution at the C-19 phenolic hydroxyl group | Aimed to increase membrane diffusibility while retaining antibacterial activity and inhibition of E. coli RNA polymerase. | nih.gov |
| Protostreptovaricins I-V | Same ansa chain as this compound but different naphthoquinone core substitutions. | Active inhibitors of reverse transcriptase. | mdpi.com |
Molecular Mechanisms of Action of Streptovaricin U
Inhibition of Bacterial RNA Polymerase
Streptovaricin U, a member of the ansamycin (B12435341) family of antibiotics, is recognized for its inhibitory action against bacterial DNA-dependent RNA polymerase (RNAP). researchgate.netnih.gov This class of antibiotics, which also includes rifampicin (B610482), functions by binding directly to the RNAP enzyme rather than the DNA template. nih.gov The general mechanism involves halting the synthesis of RNA transcripts at a very early stage. biomol.com Research indicates that streptovaricins and rifamycins (B7979662) likely share the same mechanism of transcription inhibition. researchgate.netcore.ac.uk
Specific Interaction with the Beta Subunit of DNA-Dependent RNA Polymerase
The primary target of this compound within the bacterial cell is the DNA-dependent RNA polymerase. The inhibitory effect is achieved through a specific interaction with the β-subunit of this enzyme. researchgate.net This interaction is highly specific, as evidenced by studies on antibiotic resistance. Mutations conferring resistance to streptovaricin are typically located in the rpoB gene, which is the gene responsible for encoding the RNAP β-subunit. researchgate.netrsc.org
Further molecular analysis has identified that resistance is confined to an amino acid region within the β-subunit known as the "rif region". rsc.org Comparative studies between the β-subunit sequences of streptovaricin-producing organisms and sensitive strains have pinpointed specific amino acid residues whose modification leads to resistance, confirming their critical role in the binding and inhibitory action of the antibiotic. researchgate.netrsc.org
Disruption of Transcription Initiation at the Promoter Level
The inhibitory action of streptovaricin occurs at the initial phase of transcription. researchgate.net It specifically disrupts the transcription initiation process at the promoter level. researchgate.netnih.gov By binding to the β-subunit of RNA polymerase, this compound creates a steric blockade, physically obstructing the path of the elongating RNA molecule once it reaches a length of two to three nucleotides. biomol.comcore.ac.uk This blockage prevents the formation of a stable transcription elongation complex, effectively halting protein synthesis before it can begin. Once the RNA polymerase has successfully initiated transcription and moved past the promoter region, streptovaricin has no inhibitory effect on the subsequent elongation of the nascent mRNA chain. researchgate.net
Table 1: Inhibition of Bacterial RNA Polymerase by Streptovaricins
| Target Enzyme | Specific Subunit Targeted | Mechanism of Inhibition | Stage of Transcription Affected |
|---|---|---|---|
| DNA-Dependent RNA Polymerase | Beta (β) Subunit | Binds to the enzyme and sterically blocks the nascent RNA exit channel. researchgate.netbiomol.com | Initiation at the promoter level. researchgate.netnih.gov |
Inhibition of RNA-Dependent DNA Polymerase (Reverse Transcriptase)
In addition to its antibacterial properties, this compound exhibits significant antiviral activity through the inhibition of RNA-dependent DNA polymerase, more commonly known as reverse transcriptase. asm.orgmdpi.com This enzyme is crucial for the life cycle of retroviruses, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. medchemexpress.com The streptovaricin complex of antibiotics has been identified as an inhibitor of this key viral enzyme. mdpi.com
Specificity and Potency Against Viral Polymerases (e.g., RAUSCHER Leukemia Virus)
Research has specifically highlighted the efficacy of this compound against the reverse transcriptase of the Rauscher leukemia virus. asm.orgmdpi.com In one study, this compound demonstrated a measurable inhibitory effect on the virus's RNA-dependent DNA polymerase.
Table 2: Documented Inhibitory Activity of this compound
| Virus | Target Enzyme | Observed Effect |
|---|
This specific inhibitory action underscores the potential of this compound as an antiviral agent targeting retroviral replication.
Modulation of DNA Topoisomerase Activity
DNA topoisomerases are essential enzymes that manage the topological state of DNA within the cell. While the ansamycin class of antibiotics, to which streptovaricins belong, is primarily known for targeting RNA polymerase, some derivatives have shown activity against other enzymes. Specifically, certain open-chain streptovaricin derivatives, known as ansavaricins F, G, H, and I, have been found to exhibit inhibitory activity against human DNA topoisomerases. researchgate.netasm.org However, based on the available scientific literature from the conducted searches, there is no direct evidence to confirm that this compound itself modulates the activity of DNA topoisomerases. The activity has been documented for its structural relatives, but not explicitly for this compound.
Inhibition of Human DNA Topoisomerases by this compound Derivatives
This compound is the sole reported naturally occurring open-chain streptovaricin. semanticscholar.org Research into its synthetic derivatives, particularly the ansavaricin class, has provided significant insight into the anti-topoisomerase activity of this structural scaffold.
A study on ansavaricins F–I, which are open-chain streptovaricin derivatives, demonstrated their ability to inhibit human DNA topoisomerases to varying degrees. researchgate.netekb.eg Prompted by the structural similarity of the naphthoquinone and quinone elements in ansavaricins to established topoisomerase II poisons, researchers evaluated their inhibitory effects. researchgate.net Using a topoisomerase-mediated supercoiled DNA relaxation assay, it was found that several ansavaricin compounds exhibited inhibitory activity against Topoisomerase I at a concentration of 500 μM. researchgate.net Specifically, ansavaricins F and H showed the most potent inhibition of Topoisomerase I among the tested compounds. researchgate.net
Further investigation into ansavaricins A–E and F–I revealed that their inhibitory activities were directed against human DNA topoisomerases, although they did not show significant inhibition of SPI-1 effector secretion in Salmonella enterica serovar typhimurium, unlike some other ansavaricin derivatives. researchgate.net This highlights a specific biological activity of these open-chain streptovaricin derivatives against human enzymes. The research identified ansavaricin H as a promising lead compound for the development of new human DNA topoisomerase inhibitors. researchgate.netekb.eg
The inhibitory concentrations for various ansavaricins against human topoisomerases I and IIα are detailed below.
| Compound | Inhibition of Topoisomerase I at 500 μM | Inhibition of Topoisomerase IIα at 500 μM |
|---|---|---|
| Ansavaricin F (1) | ++ | + |
| Ansavaricin G (2) | + | + |
| Ansavaricin H (3) | ++ | + |
| Ansavaricin I (4) | + | + |
| Ansavaricin A (5) | + | - |
| Ansavaricin E (9) | + | - |
Molecular Interactions with Topoisomerase Enzymes
The molecular interactions of this compound derivatives with topoisomerase enzymes are primarily dictated by their naphthoquinone core. researchgate.netacs.org Quinone-containing compounds are known to function as topoisomerase poisons, which stabilize the complex formed between the topoisomerase enzyme and DNA, ultimately leading to DNA strand breaks that can trigger cell death. nih.gov
Topoisomerase poisons can be categorized as either interfacial or covalent. nih.govnih.gov
Interfacial poisons interact non-covalently at the interface between the enzyme and DNA, blocking the re-ligation of the DNA strand. nih.govnih.gov
Covalent poisons form a chemical bond (adduct) with the enzyme, which can increase DNA cleavage. nih.govnih.gov
Studies on 1,2-naphthoquinone, a structure related to the core of streptovaricins, indicate that it acts as a covalent poison of human topoisomerase IIα and IIβ. researchgate.netnih.govnih.gov Its activity is diminished in the presence of reducing agents, and it can form stable covalent complexes with topoisomerase IIα and DNA. researchgate.netnih.gov This suggests that the naphthoquinone moiety of streptovaricin derivatives likely interacts with the topoisomerase enzyme through a similar covalent mechanism.
Molecular docking studies of other 1,4-naphthoquinone (B94277) derivatives with topoisomerase II have provided further insights into potential binding interactions. scielo.br These studies suggest that the carbonyl groups of the naphthoquinone core can form electrostatic interactions with amino acid residues, such as Asp964, within the enzyme's active site. scielo.br Additionally, hydrogen bonds may form between substituents on the naphthoquinone structure and other amino acid residues, like Gly365, further stabilizing the interaction. scielo.br While these docking studies were not performed on this compound itself, they provide a plausible model for how its derivatives may bind to and inhibit topoisomerase enzymes.
Biological Activities of Streptovaricin U in Research Models
Antimicrobial Activity Investigations
Streptovaricins, as a class, inhibit bacterial DNA-dependent RNA polymerase, a mechanism of action they share with the related rifamycins (B7979662). nih.govquizgecko.com Their primary interaction is with the β-subunit of this enzyme, which blocks transcription initiation at the promoter stage. nih.gov This mode of action underlies their effectiveness against various bacterial pathogens.
The streptovaricin family of antibiotics has demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. rsc.orgontosight.airsc.org While specific minimum inhibitory concentration (MIC) data for Streptovaricin U against a wide range of bacterial strains is not extensively detailed in recent literature, the general activity of the class is well-established. For instance, studies on the broader streptovaricin complex have confirmed its inhibitory effects on various microorganisms. rsc.org
However, it is noteworthy that some derivatives isolated from Streptomyces sp. S012, named ansavaricins A–E, showed minimal to no significant toxicity against the tested Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net This highlights the structural specificity required for potent antibacterial action within this compound family. In contrast, other research has characterized streptovaricins as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. acs.org
| Bacterial Type | General Activity of Streptovaricin Class | Specific Pathogens Mentioned | Reference |
|---|---|---|---|
| Gram-Positive | Active | Staphylococcus aureus (including MRSA) | ontosight.airsc.orgacs.org |
| Gram-Negative | Active | Salmonella enterica serovar Typhimurium (inhibition of virulence factor secretion) | rsc.orgontosight.airsc.org |
A significant area of investigation for the streptovaricin complex has been its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgacs.orgnih.gov The streptovaricins are chemically related to the rifamycins, a cornerstone of modern tuberculosis therapy, and share the same molecular target, RNA polymerase. acs.org Early research highlighted the potential of streptovaricin as an anti-tuberculosis drug, sometimes used in combination with other agents like isoniazid. nih.gov The efficacy of these compounds against mycobacteria has been a consistent finding in various studies. researchgate.netacs.org The genus Streptomyces, from which streptovaricins are derived, is a well-known producer of anti-TB metabolites. mdpi.comoamjms.eu
The emergence of antibiotic resistance is a critical challenge. For streptovaricins, as with other RNA polymerase inhibitors, resistance primarily develops through specific molecular mechanisms that prevent the antibiotic from effectively binding to its target or that remove it from the cell.
The most common mechanism of resistance to streptovaricins and rifamycins involves modifications to the antibiotic's target site. nih.govumn.edu The target is the β-subunit of the bacterial DNA-dependent RNA polymerase, which is encoded by the rpoB gene. nih.govnih.gov Mutations within this gene, particularly in specific conserved regions often referred to as "rifampin resistance-determining regions" (RRDRs), can alter the protein structure. nih.govnih.gov These alterations prevent the antibiotic from binding effectively, rendering it inactive despite its presence. umn.edu In studies of various bacteria, including Streptococcus mitis and Mycobacterium tuberculosis, mutations in the rpoB gene are the primary cause of resistance to this class of antibiotics. nih.gov
| Organism | Gene | Mutation/Residues Involved | Effect | Reference |
|---|---|---|---|---|
| Streptomyces spectabilis (Producer) | rpoB | N474, S475 | Confers self-resistance to streptovaricin. | nih.gov |
| Streptococcus mitis | rpoB | His526Asn, His526Asp | Confers resistance to rifampin (related ansamycin). | nih.gov |
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. reactgroup.orgcaister.comnih.gov This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to inhibit its target. reactgroup.org Multidrug resistance (MDR) efflux pumps can extrude a variety of structurally different compounds, contributing significantly to resistance in both Gram-positive and Gram-negative bacteria. caister.comresearchgate.netnih.gov While efflux is a well-documented resistance mechanism for many antibiotic classes, specific research detailing the role of efflux pumps in conferring resistance to this compound is limited. However, given that related compounds are substrates for these pumps, it is a plausible mechanism of resistance. nih.gov The development of efflux pump inhibitors (EPIs) is an active area of research aimed at restoring the efficacy of antibiotics that are subject to efflux. anr.frmdpi.com
Antibiotic-producing organisms, such as Streptomyces spectabilis, must protect themselves from the toxic compounds they synthesize. nih.govnih.gov This phenomenon is known as self-resistance. These organisms have evolved specific and highly effective resistance mechanisms. nih.govmdpi.com In the case of S. spectabilis, the producer of the streptovaricin complex, high levels of resistance are achieved through modification of the antibiotic's target. nih.gov
A detailed molecular analysis revealed that the rpoB gene in S. spectabilis contains specific amino acid substitutions (N474 and S475) that make its RNA polymerase insensitive to streptovaricin. nih.gov When this modified rpoB gene was transferred to a sensitive host, Streptomyces albus, it conferred high-level resistance to streptovaricin. nih.gov This demonstrates that target site modification is the primary self-resistance strategy employed by the producer organism, a mechanism that is mirrored in the acquired resistance seen in clinical pathogens. nih.govnih.gov
Investigation of Bacterial Resistance Mechanisms
Efflux Pump Modulation and Inhibition
Antiviral Activity Investigations
Research into the antiviral capabilities of streptovaricins has included studies on various derivatives and complexes, shedding light on their potential mechanisms against viral replication and associated enzymes.
Studies on a range of streptovaricin derivatives have demonstrated activity against Herpes Simplex Virus Type 1 (HSV-1). In one study, fourteen different streptovaricin derivatives were examined for their effect on the replication of HSV-1 in African green monkey kidney (CV-1) cells. nih.gov While the specific activity of this compound was not detailed, other derivatives like streptovadienal C and prestreptovarone were shown to cause significant reductions in virus titer at concentrations that did not substantially affect cell viability. nih.gov This suggests that compounds within the streptovaricin class can interfere with the HSV-1 lifecycle in cell culture models.
The primary mechanism investigated for the antiviral action of streptovaricins is the inhibition of nucleotide polymerases. This compound has been specifically identified as an inhibitor of the Rauscher leukemia virus RNA-dependent DNA polymerase, also known as reverse transcriptase. nih.gov Research indicated that this compound produced a 40% inhibition of this viral enzyme at a concentration of 200 μg/mL. nih.gov
Broader studies on streptovaricin derivatives have further explored this inhibitory action. Fourteen derivatives were tested against a panel of cellular and viral polymerases, including DNA polymerases α, β, and γ, terminal deoxynucleotidyltransferase (TdT), RNA polymerase II, simian sarcoma virus DNA polymerase, and HSV-1-induced DNA polymerase (HSV-DP). nih.gov Certain derivatives showed preferential and potent inhibition of HSV-DP over cellular polymerases, suggesting a degree of selectivity for the viral enzyme. nih.gov The proposed mode of action was a direct interaction with the enzyme rather than interference with the template-primer or substrates. nih.gov
Table 1: Inhibition of Viral and Cellular Polymerases by Streptovaricin Derivatives
| Compound/Derivative | Target Enzyme | Inhibitory Effect | Reference |
| This compound | Rauscher leukemia virus RNA-dependent DNA polymerase | 40% inhibition at 200 μg/mL | nih.gov |
| Streptovadienal C | Herpes Simplex Virus-induced DNA Polymerase (HSV-DP) & Terminal deoxynucleotidyltransferase (TdT) | Preferentially inhibited TdT and HSV-DP; more potent against HSV-DP. | nih.gov |
| Prestreptovarone | Herpes Simplex Virus-induced DNA Polymerase (HSV-DP) & Terminal deoxynucleotidyltransferase (TdT) | Preferentially inhibited TdT and HSV-DP; more potent against HSV-DP. | nih.gov |
The direct effect of streptovaricins on virus particles (antivirion effects) has been evaluated using the streptovaricin complex against the Friend leukemia virus. These in vitro studies demonstrated that the streptovaricin complex could inactivate the virus, and this process was sensitive to changes in temperature, pH, and time. The research suggested that the antivirion activity did not reside in a single major component of the complex, as the activity varied significantly between different preparations.
Effects on Cellular and Virus-Associated Nucleotide Polymerases
Anticancer Activity in Cell Line Models
The potential of streptovaricin-related compounds to act as anticancer agents has been explored in various cancer cell line models, primarily focusing on their cytotoxic effects and the underlying molecular mechanisms.
While specific data on the cytotoxic effects of this compound against human carcinoma cell lines is limited in the available research, studies on structurally related compounds provide some context. The ansamycin (B12435341) antibiotic trienomycin A, for instance, demonstrated significant cytotoxicity against HeLa S₃ cells and PLC hepatoma cells, with reported IC₅₀ values of 0.1 μg/mL and 0.01 μg/mL, respectively. nih.gov Other natural products isolated from Streptomyces species have shown cytotoxic activity against human leukemia cell lines K-562 and HL-60. nih.gov However, direct evidence linking this compound to cytotoxic activity in these specific cell lines is not prominently documented in the reviewed literature.
Table 2: Cytotoxicity of a Structurally Related Ansamycin
| Compound | Cell Line | IC₅₀ Value | Reference |
| Trienomycin A | HeLa S₃ | 0.1 μg/mL | nih.gov |
| Trienomycin A | PLC hepatoma | 0.01 μg/mL | nih.gov |
The proposed molecular mechanism for the anticancer potential of streptovaricins is linked to the inhibition of reverse transcriptase. nih.gov This enzyme is primarily associated with retroviruses, but its activity has also been detected in some cancer cells, where it may play a role in telomere maintenance and genomic instability. By inhibiting this enzyme, this compound could potentially interfere with these processes. The broader class of ansamycin antibiotics, which includes streptovaricins, is known to interact with various cellular targets, but the inhibition of viral RNA-dependent DNA polymerase is the most specifically reported mechanism for this compound. nih.gov
Proposed Molecular Mechanisms in Cancer Cells
Induction of Apoptosis Pathways
Currently, there is a lack of specific scientific studies demonstrating that this compound directly induces apoptosis. While other natural products and even different streptovaricin derivatives have been shown to trigger apoptotic pathways in cancer cells, research has not yet detailed a similar mechanism for this compound. rsc.orgresearchgate.net For instance, a study on newly isolated open-chain streptovaricins, Ansavaricins F-I, showed that one of the compounds induced DNA damage and apoptosis in HeLa cells; however, this finding does not directly apply to this compound. rsc.org Apoptosis is a programmed cell death mechanism crucial for tissue homeostasis, involving intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on the activation of caspases. biomedpharmajournal.orgfucoidan-life.commdpi.com
Cell Cycle Arrest Induction
There is no direct evidence in the available scientific literature to confirm that this compound induces cell cycle arrest in research models. The cell cycle is a highly regulated process, and its arrest at checkpoints like G1/S or G2/M is a common mechanism for anti-proliferative agents. medsci.orgebi.ac.ukfrontiersin.orgoncotarget.com Other compounds within the broader ansamycin class, such as maytansine, are known to cause cell cycle arrest. researchgate.net However, specific studies detailing the effect of this compound on cell cycle regulatory proteins like cyclins or cyclin-dependent kinases (CDKs) are not available.
Generation of Reactive Oxygen Species (ROS)
The role of this compound in the generation of Reactive Oxygen Species (ROS) has not been established in scientific research. ROS, which include superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can be induced by various stimuli, including certain bactericidal antibiotics. nih.govplos.orgmdpi.com The accumulation of ROS can lead to oxidative stress and damage to cellular components like DNA, proteins, and lipids, potentially leading to cell death. plos.orgmdpi.com However, no studies were found that specifically link this compound treatment to an increase in intracellular ROS levels in any research model.
Inhibition of Cell Proliferation and Migration Regulators
The general class of streptovaricins has been reported to possess anti-leukemia virus and antitumor activities, which inherently involves the inhibition of cell proliferation. rsc.orgrsc.orgnih.gov Specifically, this compound has been identified as an inhibitor of the Rauscher leukemia virus RNA-dependent DNA polymerase. rsc.org This activity suggests an interference with viral replication, which is linked to the proliferation of infected cells. However, detailed studies on its direct effect on specific cellular regulators of proliferation and migration in non-viral contexts are lacking.
| Compound | Reported Activity | Target Model | Reference |
| This compound | Inhibition of RNA-dependent DNA polymerase | Rauscher leukemia virus | rsc.org |
| Streptovaricin Complex | Inhibition of splenomegaly | Rauscher leukemia virus-infected mice | nih.govnih.gov |
| Damavaricin C Derivatives | Antitumor activity | Sarcoma 180 (in vivo) | tandfonline.com |
Modulation of Specific Signaling Pathways (e.g., Akt pathway)
There is no specific information available from research studies on the modulation of the Akt signaling pathway or other specific signaling cascades by this compound. The PI3K/Akt pathway is a critical signaling route that governs numerous cellular processes, including cell survival, growth, proliferation, and apoptosis inhibition. wikipedia.orgsinobiological.comnih.gov While various natural compounds exert their effects by modulating this pathway, the interaction of this compound with Akt or its upstream and downstream effectors has not been documented. mednexus.orgyoutube.com
Comparative Analyses with Other Ansamycins
Structural Comparisons: Cyclic vs. Acyclic Ansamycins
The ansamycin (B12435341) family is characterized by a distinctive structure: an aromatic moiety bridged by an aliphatic "ansa" chain. wikipedia.org A primary classification within this family is based on the nature of this ansa chain, distinguishing between cyclic and acyclic forms.
Most ansamycins, including the streptovaricins (with the exception of U) and rifamycins (B7979662), are macrolactams, featuring a macrocyclic ring closed by an amide bond. rsc.orgsemanticscholar.org This cyclic structure imparts a rigid, basket-like conformation to the molecule. For instance, streptovaricins like Streptovaricin C possess a polyhydroxylated aliphatic ansa chain that links two non-adjacent positions of a naphthoquinone core, forming a large ring structure. rsc.org
In stark contrast, Streptovaricin U is the sole reported naturally occurring streptovaricin with an open-chain or acyclic structure. rsc.orgsemanticscholar.org In this compound, the aliphatic ansa chain is not cyclized back to the aromatic core. rsc.org This fundamental difference in macrostructure—the absence of the macrolactam ring—sets it apart from the vast majority of its ansamycin relatives and influences its chemical properties and biological interactions. Other open-chain streptovaricin derivatives, such as ansavaricins F–I, have also been identified, but these are characterized by a cleaved ansa chain rather than being inherently acyclic from biosynthesis. rsc.org
| Feature | Cyclic Ansamycins (e.g., Streptovaricin C, Rifamycins) | Acyclic Ansamycins (e.g., this compound) |
| Ansa Chain | Forms a closed macrolactam ring. rsc.orgsemanticscholar.org | Does not form a closed ring; it is an open aliphatic chain. rsc.orgsemanticscholar.org |
| Core Structure | An aromatic moiety (naphthalene or benzene (B151609) derivative) bridged at two non-adjacent positions by the ansa chain. rsc.org | An aromatic naphthoquinone core with an attached, uncyclized aliphatic chain. rsc.org |
| Overall Shape | Rigid, basket-like macrocyclic conformation. | More flexible, linear conformation. |
| Examples | Streptovaricin A-K, Rifamycin (B1679328) SV, Geldanamycin. wikipedia.orgmdpi.com | This compound. rsc.org |
Comparative Mechanisms of RNA Polymerase Inhibition: this compound vs. Rifamycins
Both streptovaricins and rifamycins exert their primary antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription. nih.govpnas.org They share a common target site, binding to the β-subunit of the RNAP. nih.gov This interaction physically obstructs the path of the elongating RNA transcript, effectively halting transcription. nih.gov
Despite this shared target, nuances in their inhibitory mechanisms exist. Rifamycins, like the clinically significant rifampicin (B610482), are known to bind deep within a pocket on the RNAP β-subunit. nih.gov This binding prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, thereby inhibiting the initiation phase of transcription. nih.gov The inhibition by rifampicin is highly dependent on the enzyme being in a specific conformation, and it does not form a complex with RNAP isolated from rifamycin-resistant bacteria. pnas.org
Streptovaricins are believed to share a very similar, if not identical, mechanism of transcription inhibition with rifampin. nih.govnih.gov They interfere with the promoter stage and are ineffective once the RNA polymerase has begun elongation past the promoter. nih.gov However, research has shown that while there is a high degree of similarity, cross-resistance is not always absolute. For example, the producer organism Streptomyces spectabilis is highly resistant to its own streptovaricin but does not show cross-resistance to rifamycin. microbiologyresearch.org This suggests subtle differences in the binding interaction between these two ansamycin subgroups and the RNAP β-subunit.
This compound, specifically, has been noted for its inhibitory activity against the RNA-dependent DNA polymerase (reverse transcriptase) of the Rauscher leukemia virus, showing 40% inhibition at a concentration of 200 μg/mL. semanticscholar.orgmdpi.com This indicates a broader or at least different inhibitory profile compared to many cyclic ansamycins, which are primarily studied for their antibacterial RNAP inhibition.
Differential Biological Activities and Selectivity Profiles
While the primary target for many ansamycins is bacterial RNAP, their biological activities and selectivity can vary significantly.
Rifamycins are renowned for their potent activity against mycobacteria, including Mycobacterium tuberculosis, making them cornerstone drugs in the treatment of tuberculosis and leprosy. wikipedia.orgmdpi.com Their spectrum is largely focused on Gram-positive bacteria and some Gram-negative bacteria. wikipedia.org
The streptovaricin complex, a mixture of related streptovaricin compounds, also exhibits activity against Gram-positive bacteria and Mycobacterium tuberculosis. mdpi.com However, studies have shown that the antiviral properties of the streptovaricin complex may not be attributable to the main streptovaricin components themselves. Chromatographic fractionation of the complex yielded components with significant activity against Friend leukemia virus that did not appear to contain streptovaricins A through G and J. nih.gov This suggests that minor, non-ansamycin components within the complex may be responsible for this antiviral action. asm.org
This compound, as an individual compound, is distinguished by its reported activity against a viral enzyme, the reverse transcriptase of the Rauscher leukemia virus. semanticscholar.orgmdpi.com This sets it apart from many of its cyclic counterparts, whose primary reported activity is antibacterial. The broader selectivity of this compound, targeting a viral polymerase in addition to potentially bacterial ones, highlights a key difference in its biological profile. This differential activity could be attributed to the conformational flexibility of its acyclic structure, allowing it to interact with a different range of enzyme active sites compared to the more rigid cyclic ansamycins.
| Compound/Class | Primary Target Organism/Enzyme | Key Biological Activities |
| Rifamycins | Bacteria (especially Mycobacterium tuberculosis) | Potent antibacterial, inhibition of bacterial RNAP. wikipedia.orgmdpi.com |
| Streptovaricin Complex | Bacteria, Viruses | Antibacterial (Gram-positive, Mycobacteria), Antiviral (Friend leukemia virus). mdpi.comasm.org |
| This compound | Rauscher Leukemia Virus | Inhibition of viral RNA-dependent DNA polymerase (reverse transcriptase). semanticscholar.orgmdpi.com |
Shared Biosynthetic Precursors and Pathway Divergence
The biosynthesis of ansamycins is a complex process orchestrated by modular polyketide synthases (PKSs). A key unifying feature across the biosynthesis of nearly all ansamycins, including both streptovaricins and rifamycins, is the use of 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit. rsc.orgresearchgate.netnih.gov
The biosynthesis proceeds as follows:
Starter Unit Formation : The pathway initiates with the synthesis of AHBA, which is derived from the shikimate pathway. chimia.ch
Polyketide Chain Assembly : The AHBA starter unit is loaded onto a modular type I PKS. The ansa chain is then constructed through the sequential addition of extender units, which are typically malonyl-CoA and methylmalonyl-CoA, derived from acetate (B1210297) and propionate (B1217596) respectively. rsc.orgresearchgate.net
Post-PKS Modifications : After the polyketide chain is assembled, it undergoes a series of tailoring reactions, including cyclization, oxidation, and methylation, to yield the final ansamycin product. rsc.org
The divergence between different ansamycin pathways occurs during both the polyketide assembly and the post-PKS tailoring steps. For instance, the formation of different aromatic chromophores (e.g., benzene vs. naphthalene) and variations in the ansa chain are controlled by the specific modules of the PKS and the suite of tailoring enzymes encoded in the respective biosynthetic gene clusters. researchgate.net
The biosynthesis of this compound shares the common AHBA starter and PKS-mediated chain elongation with its cyclic relatives. chimia.chresearchgate.net A hypothetical common progenitor, "proansamycin B," has been proposed as a branching point for the biosynthesis of protorifamycin I (a rifamycin precursor) and protostreptovaricin I. chimia.ch The key divergence for this compound is the failure to form the macrolactam ring. This suggests a lack of, or inactivity in, the specific amide synthase or cyclase enzyme that typically catalyzes the final ring-closing step in the biosynthesis of cyclic streptovaricins and rifamycins. researchgate.net This enzymatic difference is the critical juncture that separates the biosynthetic pathway of the acyclic this compound from its cyclic cousins.
Future Research Directions for Streptovaricin U
Advanced Elucidation of Molecular Mechanisms of Action
The current understanding of Streptovaricin U's mechanism of action is centered on its ability to inhibit viral reverse transcriptase. rsc.org However, the general class of streptovaricins is known to target the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), a mechanism shared with the well-known antibiotic rifampin. nih.gov This dual potential for antiviral and antibacterial action warrants a more profound investigation into its molecular interactions.
Future research should aim to:
Characterize the Binding Site: Utilize high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to determine the precise binding site of this compound on both viral RNA-dependent DNA polymerase and bacterial RNAP. This would clarify the structural basis of its inhibitory activity.
Kinetic and Mechanistic Studies: Conduct detailed enzymatic assays to fully characterize the kinetics of inhibition. Determining whether it is a competitive, non-competitive, or uncompetitive inhibitor of its target enzymes will provide deeper insight into its mechanism.
Table 1: Known and Potential Molecular Targets of this compound
| Target Enzyme | Organism/System | Known/Potential Effect | Supporting Evidence |
| RNA-dependent DNA polymerase | RAUSCHER leukemia virus | Inhibition | Direct experimental evidence rsc.org |
| DNA-dependent RNA polymerase (β-subunit) | Bacteria | Potential Inhibition | Activity of parent class (streptovaricins) nih.gov |
| DNA Topoisomerase | General | Potential Inhibition | Activity of related compounds (ansavaricins) rsc.org |
Rational Design and Synthesis of Novel this compound Analogs
The unique open-chain structure of this compound makes it an attractive scaffold for synthetic modification. rsc.org Total synthesis and the synthesis of key fragments of this compound have been successfully explored, laying the groundwork for the creation of novel analogs with improved properties. nih.govresearchgate.netacs.orgnih.gov
Key strategies for future analog development include:
Ansa Chain Modification: The polypropionate "ansa" chain is critical for activity. mdpi.com Systematic modification of its length, stereochemistry, and functional groups could lead to enhanced potency or altered target specificity. Iterative, epoxide-based synthetic methods provide a powerful tool for such modifications. nih.govmdpi.com
Naphthoquinone Core Alterations: The aromatic core is another key area for derivatization. Research on other streptovaricins has shown that simple modifications, such as the addition of a hydroxyl group, can significantly increase antibacterial activity against pathogens like MRSA. tandfonline.com
Hybrid Compounds: Design and synthesize hybrid molecules that combine the structural features of this compound with other pharmacophores to potentially create agents with dual mechanisms of action or broadened activity spectra.
Chemoenzymatic Synthesis for Enhanced Structure-Activity Relationship Studies
Chemoenzymatic synthesis, which integrates the versatility of chemical reactions with the high selectivity of biocatalysts, offers a powerful route to generating a diverse library of this compound analogs for detailed structure-activity relationship (SAR) studies. nih.govmdpi.com The biosynthesis of the streptovaricin core involves complex polyketide synthases (PKSs), which can be harnessed for this purpose. researchgate.netnih.gov
Future research in this area should focus on:
Harnessing PKS Modules: Utilizing specific PKS modules from the streptovaricin biosynthetic pathway to create the core structure, which can then be elaborated upon using chemical methods. nih.gov
Late-Stage Functionalization: Employing enzymes like cytochrome P450 monooxygenases for late-stage C-H bond oxidation, which can introduce functional groups at specific positions on the molecule that are challenging to access through traditional chemical synthesis. nih.gov
Generating Diverse Libraries: Creating a wide array of analogs with precise, targeted modifications. By systematically testing the biological activity of each analog, researchers can build a comprehensive SAR map, identifying the exact molecular features essential for its therapeutic effects.
Exploration of Epigenetic and Proteomic Effects in Target Systems
The interaction of a bioactive compound with a cell is a complex event that extends beyond the primary drug-target interaction. It can induce widespread changes in gene expression and protein profiles. scielo.org.mx Investigating the epigenetic and proteomic consequences of this compound treatment can reveal novel aspects of its mechanism and potential applications.
Future studies should employ:
Proteomic Profiling: Use mass spectrometry-based proteomics to analyze global changes in protein expression in target cells (e.g., virus-infected cells or cancer cells) following treatment with this compound. biorxiv.org This could identify downstream pathways affected by the drug.
Epigenetic Analysis: Examine changes in DNA methylation patterns and histone modifications. nih.gov Pathogen infections are known to induce epigenetic remodeling in host cells, and a compound like this compound might reverse or modulate these changes, contributing to its therapeutic effect. nih.gov A systems biology approach, integrating genomic, proteomic, and epigenetic data, will provide a holistic view of the drug's impact on the target system. scielo.org.mx
Investigation of Emerging Resistance Mechanisms to this compound in Microorganisms
While the primary known role of this compound is antiviral, its parent class is antibacterial. researchgate.net Should it or its analogs be developed for antibacterial use, understanding potential resistance mechanisms is paramount. Resistance to ansamycin (B12435341) antibiotics like streptovaricin and rifampin is well-documented and typically involves specific modifications to the drug's target. nih.govembopress.org
Key research avenues include:
Target Site Modification: The most common resistance mechanism to ansamycins is mutation in the rpoB gene, which codes for the β-subunit of RNAP, preventing the drug from binding. nih.govumn.edu Future studies should investigate the specific rpoB mutations that confer resistance to this compound.
General Resistance Mechanisms: Explore other potential bacterial defense strategies, such as the upregulation of efflux pumps to expel the drug, enzymatic inactivation or modification of the antibiotic, or decreased permeability of the cell membrane. reactgroup.orgyoutube.com
Resistance Induction Studies: Conduct laboratory evolution experiments to identify emerging resistance mutations. Exposing bacterial populations to sub-lethal concentrations of this compound and performing genomic analysis on the surviving resistant strains can predict clinically relevant resistance pathways.
Table 2: Common Bacterial Resistance Mechanisms
| Mechanism Category | Specific Example | Relevance to this compound |
| Target Modification | Mutations in the rpoB gene for the RNAP β-subunit. nih.govembopress.org | Highly relevant; the primary mechanism for resistance to the ansamycin class. |
| Drug Efflux | Production of efflux pumps that transport the antibiotic out of the cell. reactgroup.org | Likely relevant; a common, broad-spectrum resistance strategy. |
| Drug Inactivation | Bacterial enzymes that chemically modify or destroy the antibiotic. youtube.com | Potentially relevant; would require enzymes capable of acting on the streptovaricin scaffold. |
| Decreased Permeability | Changes in the bacterial membrane that hinder antibiotic entry. reactgroup.org | Likely relevant; a general mechanism that can affect many classes of antibiotics. |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for isolating Streptovaricin U from Streptomyces species, and how can purity be validated?
- Methodological Answer : this compound can be isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as HPLC or silica gel column chromatography. Purity validation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural integrity . For quantitative purity assessment, combine UV-Vis spectroscopy (using known extinction coefficients) with HPLC-ELSD (evaporative light scattering detection) to avoid interference from non-chromophoric impurities .
Q. How is the open-chain ansa structure of this compound distinguished from cyclized streptovaricins like Streptovaricin C?
- Methodological Answer : Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR to identify spatial correlations between protons in the ansa chain. For this compound, the absence of cyclization is confirmed by missing NOE signals between C-17 and C-21, which are present in cyclized variants like Streptovaricin C . X-ray crystallography of derivatives (e.g., p-bromobenzeneboronate esters) can also resolve stereochemistry .
Q. What standard bioassays are used to evaluate this compound’s inhibitory activity against viral enzymes or DNA topoisomerases?
- Methodological Answer :
- Viral enzyme inhibition : Measure inhibition of RNA-dependent DNA polymerase (e.g., RAUSCHER leukemia virus) using radiolabeled dNTP incorporation assays .
- Topoisomerase inhibition : Employ gel-based DNA relaxation assays with human topoisomerase I/II and quantify IC₅₀ values via densitometry .
- Include positive controls (e.g., camptothecin for topoisomerase I) and validate results with dose-response curves.
Advanced Research Questions
Q. How can genome mining identify biosynthetic gene clusters (BGCs) responsible for this compound production, and what functional validation strategies are recommended?
- Methodological Answer :
- Use antiSMASH or PRISM to predict BGCs in Streptomyces genomes. Focus on type I polyketide synthase (PKS) genes, as this compound’s ansa chain is synthesized via modular PKS .
- Validate BGC function via gene knockout (e.g., CRISPR-Cas9) and monitor metabolite loss via LC-MS. Complementation assays with heterologous expression (e.g., S. coelicolor) can confirm cluster activity .
- Reference the hybrid BGC (e.g., Cluster 19 in S. parvulus) as a model for studying PKS duplication and evolutionary divergence .
Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data contradiction analysis : Compare assay conditions (e.g., pH, solvent, cell lines) across studies. For example, Ansavaricins F–I lack SPI-1 effector inhibition but retain topoisomerase activity, likely due to ansa chain cleavage altering target specificity .
- Statistical rigor : Use multivariate analysis to isolate variables (e.g., substituent effects on bioactivity). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Replicate experiments in orthogonal assays (e.g., fluorescence-based topoisomerase assays vs. gel-based methods) to confirm mechanisms .
Q. What strategies optimize the chemical modification of this compound to enhance its therapeutic selectivity?
- Methodological Answer :
- Site-selective modification : Target the C-19 or C-26 hydroxyl groups for acyl derivatization. For example, 19-substituted damavaricin C derivatives show improved solubility without losing antiviral activity .
- Structure-activity relationship (SAR) : Use molecular docking to predict interactions with targets (e.g., topoisomerase-DNA complexes). Validate with synthetic analogs and cytotoxicity assays on non-cancerous cell lines (e.g., HEK-293) .
- Hybrid analogs : Fuse heterocyclic rings (e.g., pyridine) to the ansa chain, as seen in Ansavaricin J, to enhance stability .
Guidance for Experimental Design
- For biosynthesis studies : Prioritize S. parvulus strains with annotated BGCs for comparative genomics .
- For SAR studies : Use semi-synthetic approaches to generate analogs, as total synthesis is complex due to the ansa macrolide scaffold .
- For bioactivity assays : Include P. aeruginosa and MRSA models to evaluate broad-spectrum potential .
Note : Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). Cross-validate findings with structural data from crystallography (e.g., X-ray derivatives ) and functional genomics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
